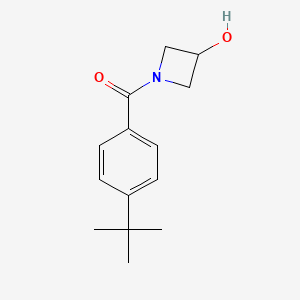

(4-(Tert-butyl)phenyl)(3-hydroxyazetidin-1-yl)methanone

Description

(4-(Tert-butyl)phenyl)(3-hydroxyazetidin-1-yl)methanone is an organic compound that features a phenyl ring substituted with a tert-butyl group and a methanone group attached to a 3-hydroxyazetidine moiety

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

(4-tert-butylphenyl)-(3-hydroxyazetidin-1-yl)methanone |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)11-6-4-10(5-7-11)13(17)15-8-12(16)9-15/h4-7,12,16H,8-9H2,1-3H3 |

InChI Key |

IEYDQPLOSUNRAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Tert-butyl)phenyl)(3-hydroxyazetidin-1-yl)methanone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

Attachment of the Phenyl Group: The phenyl group with a tert-butyl substituent can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Methanone Group: The methanone group can be introduced through a carbonylation reaction, often using reagents such as carbon monoxide and a suitable catalyst.

Industrial Production Methods: Industrial production of (4-(Tert-butyl)phenyl)(3-hydroxyazetidin-1-yl)methanone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4-(Tert-butyl)phenyl)(3-hydroxyazetidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)phenyl)(3-hydroxyazetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4-(Tert-butyl)phenyl)(3-hydroxyazetidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

(4-(Tert-butyl)phenyl)(3-hydroxyazetidin-1-yl)propanone: Similar structure but with a propanone group instead of a methanone group.

Uniqueness: (4-(Tert-butyl)phenyl)(3-hydroxyazetidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound (4-(Tert-butyl)phenyl)(3-hydroxyazetidin-1-yl)methanone, often referred to as M4 , has garnered attention in recent pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article aims to explore the biological activity of M4, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

M4 is characterized by its unique structure, which combines a tert-butyl group with a hydroxyazetidine moiety. Its molecular formula is , and it has a molecular weight of approximately 219.28 g/mol. The compound's structure is crucial for its interaction with biological targets, particularly in the central nervous system.

M4 functions primarily as an inhibitor of β-secretase and acetylcholinesterase, two enzymes implicated in the pathogenesis of Alzheimer's disease.

- β-secretase Inhibition : M4 has demonstrated an IC50 value of 15.4 nM against β-secretase, indicating potent inhibitory activity that may prevent amyloid beta peptide (Aβ) aggregation, a hallmark of AD pathology .

- Acetylcholinesterase Inhibition : The compound also exhibits a Ki value of 0.17 μM for acetylcholinesterase, suggesting significant potential for enhancing cholinergic neurotransmission .

In Vitro Studies

In vitro experiments have shown that M4 can protect astrocyte cells from Aβ-induced toxicity. Specifically:

- Cell Viability : When astrocytes were exposed to Aβ1-42, cell viability dropped significantly. However, co-treatment with M4 improved cell viability to 62.98%, compared to 43.78% in untreated cells .

- Oxidative Stress Reduction : M4 treatment resulted in a reduction of TNF-α levels and free radicals in cell cultures, indicating its potential antioxidant properties .

In Vivo Studies

In vivo studies using scopolamine-induced AD models have further elucidated M4's efficacy:

- Amyloidogenesis Inhibition : In animal models, M4 treatment led to decreased levels of Aβ1-42 compared to control groups, although it did not reach statistical significance when compared to galantamine treatment .

- Neuroprotective Effects : M4 exhibited protective effects against cognitive decline associated with Aβ accumulation, although the bioavailability in the brain remains a concern for its therapeutic application.

Data Summary

The following table summarizes key findings from various studies on M4:

Case Studies

Recent literature highlights case studies where M4 was utilized in experimental settings:

- Astrocyte Protection Study : This study demonstrated that M4 could mitigate astrocyte cell death induced by Aβ1-42 through modulation of inflammatory pathways .

- Cognitive Function Assessment : In models simulating AD symptoms, M4 showed promise in preserving cognitive functions compared to untreated controls, although further research is required to confirm these effects in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.